molecular formula C15H14N2O2 B1517424 6-(4-Propoxyphenoxy)nicotinonitrile CAS No. 1135282-78-8

6-(4-Propoxyphenoxy)nicotinonitrile

Cat. No. B1517424
CAS RN: 1135282-78-8
M. Wt: 254.28 g/mol
InChI Key: KLWKEYUNRCQTLT-UHFFFAOYSA-N
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Description

“6-(4-Propoxyphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C15H14N2O2 . For a more detailed structural analysis, advanced techniques such as X-ray diffraction (XRD) and computational methodologies could be employed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 254.28 and a molecular formula of C15H14N2O2 . More detailed properties like melting point, boiling point, and density were not found in the retrieved information .

Scientific Research Applications

New Catalytic Ammoxidation Approach

A novel catalytic method for the ammoxidation of 3-picoline to nicotinonitrile, a precursor for vitamin B3, has been developed using highly dispersed bimetallic nanoscale catalysts based on rhenium combined with antimony or bismuth. This method demonstrates high efficiency under mild conditions in the liquid phase, showcasing the potential of 6-(4-Propoxyphenoxy)nicotinonitrile derivatives in the synthesis of essential vitamins (Raja et al., 2009).

Synthesis and Antiprotozoal Activity

The compound 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, derived from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, has been synthesized and shown significant antiprotozoal activity. This research indicates the potential of nicotinonitrile derivatives in developing treatments for diseases caused by Trypanosoma and Plasmodium parasites, demonstrating effectiveness in both in vitro and in vivo models (Ismail et al., 2003).

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives, including nicotinonitrile analogs, have been studied for their effects on vasorelaxation and antioxidative activity. These compounds have shown promise in inducing vasorelaxation in a dose-dependent manner and exhibit significant antioxidant properties. Such findings suggest the therapeutic potential of nicotinonitrile derivatives in cardiovascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Chemosensing Properties and Pharmacological Potential

Coumarin derivatives, synthesized through a reaction involving nicotinonitrile, have been explored for their chemosensing properties and pharmacological activities. These compounds exhibit significant antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities against various cancer cell lines. This research underlines the versatility of nicotinonitrile derivatives in developing multifunctional agents for medical and industrial applications (Al-Hazmy et al., 2022).

Safety and Hazards

The specific safety and hazards information for “6-(4-Propoxyphenoxy)nicotinonitrile” is not available in the retrieved information .

properties

IUPAC Name

6-(4-propoxyphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-9-18-13-4-6-14(7-5-13)19-15-8-3-12(10-16)11-17-15/h3-8,11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKEYUNRCQTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262712
Record name 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1135282-78-8
Record name 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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